Tiemonium Iodide

Beschreibung

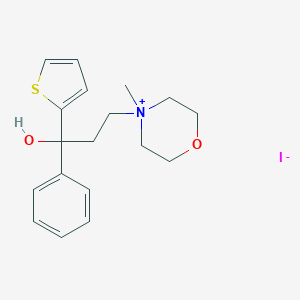

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXEUZPIIUQAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875078 | |

| Record name | Tiemonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-12-7 | |

| Record name | Tiemonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiemonium iodide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiemonium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiemonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiemonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIEMONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ2LZ7U304 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiemonium Iodide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium iodide is a quaternary ammonium (B1175870) antispasmodic agent utilized for the symptomatic treatment of smooth muscle spasms in the gastrointestinal, biliary, and genitourinary tracts. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. However, evidence suggests a more complex pharmacological profile, including modulation of intracellular calcium mobilization and a weak interaction with histamine (B1213489) H1 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, based on available scientific literature. It details the signaling pathways involved, summarizes the qualitative pharmacological data, and outlines the experimental methodologies used to elucidate its action.

Introduction

This compound is a synthetic anticholinergic agent belonging to the class of quaternary ammonium compounds.[1][2] Its chemical structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amine antimuscarinics.[1] Clinically, it is employed to relieve pain associated with smooth muscle spasms.[1] This document provides an in-depth exploration of the molecular pharmacology of this compound, focusing on its interactions with cellular receptors and downstream signaling cascades.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The principal mechanism through which this compound exerts its antispasmodic effect is the competitive inhibition of muscarinic acetylcholine receptors (mAChRs).[1]

Signaling Pathway of Muscarinic Receptor Antagonism

In smooth muscle cells, the binding of acetylcholine (ACh) to M3 muscarinic receptors, which are Gq/11 protein-coupled, initiates a signaling cascade leading to contraction. This compound competitively binds to these receptors, preventing ACh from initiating this cascade.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| pA2 | Not Reported | Muscarinic Receptors | - |

| Ki | Not Reported | Muscarinic Receptor Subtypes | - |

| IC50 | Not Reported | Acetylcholine-induced contraction | - |

Table 1: Quantitative Data for Muscarinic Receptor Antagonism (Data Not Available)

Modulation of Calcium Homeostasis

Beyond its antimuscarinic effects, this compound has been shown to interfere with calcium-dependent smooth muscle contraction through a mechanism distinct from that of typical calcium channel blockers.

Inhibition of Intracellular Calcium Release

Experimental evidence suggests that this compound does not block the influx of extracellular calcium but rather inhibits the release of calcium from intracellular stores. It is proposed to have a membrane-stabilizing effect that reinforces the binding of calcium to membrane phospholipids, thereby reducing its availability for release upon stimulation. This action contributes to its overall spasmolytic effect, particularly in response to stimuli that are independent of cholinergic pathways.

Quantitative Data

Quantitative data on the potency of this compound in inhibiting intracellular calcium release (e.g., IC50) are not available in the current literature. Studies have demonstrated this effect qualitatively by observing its interference with contractions induced by agents like barium chloride (BaCl2), which directly cause calcium influx.

| Parameter | Value | System | Reference |

| IC50 | Not Reported | Inhibition of intracellular Ca²⁺ release | - |

Table 2: Quantitative Data for Calcium Modulation (Data Not Available)

Other Pharmacological Actions

Histamine H1 Receptor Antagonism

This compound has been reported to have a weak affinity for histamine H1 receptors. This suggests a potential, albeit minor, contribution to its overall spasmolytic and analgesic effects by antagonizing histamine-induced smooth muscle contraction.

Quantitative Data

The competitive antagonism at H1 receptors is described as very weak, but specific quantitative data (Ki or pA2 values) are not available.

| Parameter | Value | Receptor | Reference |

| Ki / pA2 | Not Reported (Described as "very weak") | Histamine H1 Receptor |

Table 3: Quantitative Data for H1 Receptor Antagonism (Data Not Available)

Experimental Protocols

Detailed, step-by-step experimental protocols for the investigation of this compound are not explicitly provided in the available literature. However, based on the descriptions of the studies conducted, the following methodologies were likely employed.

Isolated Organ Bath Studies for Antimuscarinic Activity

-

Objective: To determine the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

-

Methodology:

-

Tissue Preparation: Smooth muscle strips (e.g., from guinea pig ileum) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Transducer Connection: The tissue is connected to an isometric force transducer to record contractile responses.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism.

-

Data Analysis: The dose ratio is calculated, and if multiple concentrations of the antagonist are tested, a Schild plot can be constructed to determine the pA2 value.

-

Intracellular Calcium Measurement

-

Objective: To assess the effect of this compound on intracellular calcium levels in smooth muscle cells.

-

Methodology:

-

Cell Culture: Primary smooth muscle cells are cultured on glass coverslips.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured using fluorescence microscopy or a plate reader.

-

Stimulation: Cells are stimulated with an agonist known to increase intracellular calcium (e.g., a high concentration of potassium chloride to induce depolarization and calcium influx, or a receptor agonist like histamine or carbachol).

-

This compound Treatment: The experiment is repeated with pre-incubation of the cells with this compound before the addition of the agonist.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded and compared between treated and untreated cells.

-

Summary and Conclusion

This compound is a peripherally acting antispasmodic agent with a multi-faceted mechanism of action. Its primary therapeutic effect is derived from the competitive antagonism of muscarinic acetylcholine receptors in smooth muscle. Additionally, it exhibits a unique modulatory effect on intracellular calcium homeostasis by inhibiting the release of calcium from internal stores, a mechanism that distinguishes it from classical organic calcium channel blockers. A weak affinity for histamine H1 receptors may also contribute to its pharmacological profile. While the qualitative aspects of its mechanism are established, a notable gap exists in the literature regarding quantitative pharmacological data (Ki, pA2, IC50). Further research is warranted to fully characterize the potency and selectivity of this compound at its various molecular targets. This would provide a more complete understanding of its therapeutic actions and potential for further drug development.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Tiemonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tiemonium iodide, a quaternary ammonium (B1175870) compound with significant applications in the pharmaceutical industry as an antispasmodic agent. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

This compound, chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide, is an antimuscarinic agent that acts by blocking muscarinic receptors, thereby reducing smooth muscle contractions.[1] Its therapeutic efficacy in treating visceral spasms makes it a compound of interest for pharmaceutical research and development. A thorough understanding of its synthesis and a robust characterization are fundamental for quality control, regulatory compliance, and further drug development efforts.

Synthesis of this compound

The primary synthetic route to this compound is through a quaternization reaction, specifically the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.

Reaction Scheme:

The synthesis of this compound involves the reaction of N-methylmorpholine with 3-iodo-1-phenyl-1-(2-thienyl)propan-1-ol.

Experimental Protocol

General Protocol for Quaternization:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred solution, add an equimolar amount of 3-iodo-1-phenyl-1-(2-thienyl)propan-1-ol.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 144-12-7 |

| Molecular Formula | C18H24INO2S |

| Molecular Weight | 445.36 g/mol |

| Appearance | Solid |

| Melting Point | 189-191 °C |

| IUPAC Name | 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide |

Source:[2]

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and thienyl groups, the protons of the morpholine (B109124) ring, the methyl group attached to the nitrogen, and the aliphatic protons of the propyl chain.

-

¹³C NMR: The spectrum would display distinct signals for each of the 18 carbon atoms in the molecule, including the quaternary carbon of the morpholinium ring and the carbons of the phenyl and thienyl groups.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Based on data for the closely related Tiemonium methylsulfate, the following peaks can be anticipated[3]:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2900-2800 | C-H stretching (aliphatic) |

| ~1600, ~1470 | C=C stretching (aromatic rings) |

| ~1100 | C-O stretching (ether in morpholine) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for the Tiemonium cation (C18H24NO2S⁺) would be at m/z 318.4. A predicted GC-MS fragmentation pattern for this compound is available, though experimental data would provide more definitive structural information.[4]

References

Tiemonium Iodide: A Comprehensive Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide

Tiemonium iodide is a quaternary ammonium (B1175870) compound recognized for its potent antispasmodic properties.[1] Primarily utilized to alleviate muscle spasms in the gastrointestinal, biliary, and urinary tracts, its therapeutic efficacy is intrinsically linked to its physicochemical characteristics.[1][2] This document provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates its mechanism of action through detailed signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical as they influence formulation design, manufacturing processes, and the drug's overall performance and bioavailability.[3][4] A summary of these key properties is presented below.

Data Summary

| Property | Value | Source |

| Chemical Formula | C18H24INO2S | |

| Molecular Weight | 445.36 g/mol | |

| CAS Number | 144-12-7 | |

| Appearance | Solid | |

| Melting Point | 189-191 °C | |

| Water Solubility | 0.00124 mg/mL | |

| LogP | -1.2 to -1.6 | |

| pKa (Strongest Acidic) | 12.82 | |

| pKa (Strongest Basic) | -3.8 | |

| Polar Surface Area | 29.46 Ų |

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of an API. While specific internal standard operating procedures may vary, the following outlines the general methodologies for key characterization experiments.

Workflow for API Physicochemical Characterization

Caption: General experimental workflow for API physicochemical characterization.

Melting Point Determination

The melting point provides a crucial indication of a substance's purity.

-

Methodology (Capillary Method): A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus and heated at a controlled rate. The temperature range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.

-

Alternative (Differential Scanning Calorimetry - DSC): DSC can also be used to determine the melting point by measuring the heat flow into the sample as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability.

-

Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, buffers of varying pH). The mixture is agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross cell membranes.

-

Methodology (Shake-Flask Method): A pre-weighed amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the drug in both the n-octanol and water layers is measured, typically by HPLC or UV-Vis spectroscopy. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and helps predict the ionization state of a drug at different physiological pH values.

-

Methodology (Potentiometric Titration): A solution of this compound in water is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter as the titrant is added. The pKa is determined from the titration curve, often as the pH at which the drug is half-ionized.

Mechanism of Action & Signaling Pathways

This compound functions as an antispasmodic agent primarily through its action as a muscarinic receptor antagonist. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.

The drug exerts its therapeutic effect through multiple mechanisms:

-

Competitive Antagonism of Muscarinic Receptors: this compound competitively blocks muscarinic acetylcholine (B1216132) receptors on the surface of smooth muscle cells. This prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction, resulting in muscle relaxation.

-

Histamine (B1213489) H1 Receptor Affinity: It also demonstrates an affinity for histamine H1-receptors, contributing to its antispasmodic effects, though this interaction is weaker than its antagonism of cholinergic receptors.

-

Membrane Stabilization: this compound has a membrane-stabilizing effect, which involves reinforcing the binding of calcium to membrane phospholipids. This action inhibits the release and availability of intracellular calcium ions (Ca2+), which are essential for muscle contraction.

Primary Signaling Pathway: Muscarinic Receptor Antagonism

Caption: this compound competitively blocks muscarinic receptors.

Comprehensive Mechanism of Action

Caption: Multifaceted antispasmodic mechanism of this compound.

References

Tiemonium Iodide: A Technical Overview of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium (B1683158) iodide is a quaternary ammonium (B1175870) antimuscarinic agent employed in the management of visceral spasms. Its therapeutic effect is derived from its ability to antagonize the action of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for tiemonium iodide, details the experimental methodologies used in its assessment, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is characterized by its nature as a quaternary ammonium compound. These permanently charged molecules are known to be poorly absorbed from the gastrointestinal tract, which significantly impacts their oral bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is poorly absorbed after oral administration. As a quaternary ammonium salt, its permanent positive charge limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal epithelium.

-

Distribution: Following absorption, this compound is distributed in the body. Due to its charge, it has limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects.[1]

-

Metabolism: The metabolic fate of this compound has not been extensively detailed in publicly available literature.

-

Excretion: The primary route of elimination for this compound is believed to be through the kidneys.[1]

Bioavailability

A key human study investigated the bioavailability of this compound. While the complete quantitative results of this study are not widely available, the published abstract indicates that the drug is poorly absorbed, which is a characteristic feature of quaternary ammonium compounds.[2] The study also concluded that there was no significant difference in the bioavailability between this compound and tiemonium methosulphate.[2]

Data Presentation

The following tables summarize the available quantitative and qualitative pharmacokinetic data for this compound. Due to the limited availability of public data, specific quantitative parameters are noted as "Not Available."

Table 1: Quantitative Pharmacokinetic Parameters of this compound (Human)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | Not Available | - |

| Tmax (Time to Maximum Concentration) | Not Available | - |

| AUC (Area Under the Curve) | Not Available | - |

| Half-life (t½) | Not Available | - |

| Oral Bioavailability (%) | Poorly absorbed | [2] |

Table 2: Qualitative ADME Properties of this compound

| Property | Description | Reference |

| Absorption | Poorly absorbed from the gastrointestinal tract due to its quaternary ammonium structure. | |

| Distribution | Limited ability to cross the blood-brain barrier. | |

| Metabolism | Specific metabolic pathways are not well-documented in available literature. | |

| Excretion | Primarily excreted via the kidneys. |

Experimental Protocols

Human Bioavailability Study (Inferred Methodology)

Based on the abstract of the pivotal human bioavailability study by Scoular et al. (1976), the following experimental protocol was likely employed:

Objective: To determine the oral bioavailability of this compound.

Methodology:

-

Study Population: Healthy human volunteers.

-

Drug Administration (Oral):

-

A known dose of ¹⁴C-labelled this compound was administered orally in a capsule formulation.

-

This radiolabeling allows for sensitive and specific tracking of the drug and its metabolites.

-

-

Sample Collection (Oral Administration):

-

Serial blood samples were collected over a defined period to measure serum concentrations of ¹⁴C-tiemonium.

-

Urine and feces were collected to quantify the amount of excreted radioactivity.

-

-

Drug Administration (Intravenous):

-

To determine the absolute bioavailability, a separate intravenous injection of ¹⁴C-labelled tiemonium was administered to a subset of the volunteers.

-

-

Sample Collection (Intravenous Administration):

-

Serial blood samples were collected to determine the serum concentration-time profile following intravenous administration.

-

-

Analytical Method:

-

Liquid scintillation counting was likely used to measure the amount of radioactivity in serum, urine, and fecal samples.

-

-

Pharmacokinetic Analysis:

-

The percentage of the dose absorbed was calculated by comparing the area under the serum concentration-time curve (AUC) from the oral administration to the AUC from the intravenous administration.

-

Mandatory Visualization

Signaling Pathway of this compound's Antimuscarinic Action on Smooth Muscle

This compound exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype located on smooth muscle cells. The following diagram illustrates the signaling cascade that is inhibited by this compound.

Experimental Workflow for a Radiolabeled Human Bioavailability Study

The following diagram outlines the typical workflow for determining the absolute oral bioavailability of a drug using a radiolabeled compound, as would have been applied to the study of this compound.

References

Early-Phase Research on Tiemonium Iodide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium iodide is a quaternary ammonium (B1175870) compound recognized for its antispasmodic properties, primarily mediated through the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the foundational knowledge surrounding this compound, which is essential for initiating early-phase research into its derivatives. While specific research on novel this compound derivatives is limited in publicly accessible literature, this document outlines the established mechanism of action of the parent compound, details relevant experimental protocols for the evaluation of antimuscarinic agents, and proposes potential avenues for the synthesis and pharmacological screening of new chemical entities based on the this compound scaffold.

Introduction to this compound

This compound is a synthetic quaternary ammonium compound characterized by a morpholine (B109124) ring, a diphenylmethyl moiety, and a thiophene (B33073) group.[1][2] Its primary clinical application is as an antispasmodic agent, effectively alleviating smooth muscle spasms in the gastrointestinal and genitourinary tracts.[1] The quaternary ammonium structure confers a permanent positive charge, which influences its pharmacokinetic profile, notably leading to poor absorption from the gastrointestinal tract.[2]

Chemical Structure of this compound:

-

IUPAC Name: 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholin-4-ium iodide

-

Molecular Formula: C₁₈H₂₄INO₂S

Mechanism of Action and Signaling Pathway

The principal mechanism of action of this compound is its activity as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound prevents the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting the downstream signaling cascades that lead to smooth muscle contraction.

There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). The antispasmodic effects of this compound are primarily mediated through the blockade of M2 and M3 receptors on smooth muscle cells.

-

M3 Receptor Blockade: In smooth muscle, M3 receptors are coupled to Gq/11 proteins. Activation of M3 receptors by acetylcholine stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking M3 receptors, this compound inhibits this entire cascade, resulting in smooth muscle relaxation.

-

M2 Receptor Blockade: While M3 receptors are the primary mediators of smooth muscle contraction, M2 receptors also play a role. M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Lower cAMP levels result in reduced activation of protein kinase A (PKA), which would normally phosphorylate and inactivate MLCK, thus promoting relaxation. By antagonizing M2 receptors, this compound can indirectly contribute to a pro-contractile state; however, its dominant effect is the blockade of the more direct pro-contractile M3 pathway.

Figure 1. Simplified signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound.

Early-Phase Research on this compound Derivatives: A Prospective Outlook

Extensive searches of scientific literature did not yield specific early-phase research focused on the synthesis and pharmacological evaluation of a series of this compound derivatives. Therefore, the following sections provide a prospective guide for researchers interested in this area, based on the known properties of this compound and general principles of medicinal chemistry and pharmacology.

Proposed Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives would likely involve modifications at several key positions of the molecule to explore structure-activity relationships (SAR).

Figure 2. A general workflow for the proposed synthesis of this compound derivatives.

Potential modifications could include:

-

Variation of the Quaternary Ammonium Group: Replacing the methyl group on the nitrogen with other alkyl or arylalkyl groups to investigate the impact on potency and selectivity.

-

Modification of the Morpholine Ring: Introducing substituents on the morpholine ring or replacing it with other heterocyclic systems (e.g., piperidine, piperazine) to explore the influence on receptor binding.

-

Substitution on the Phenyl and Thienyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic rings to probe the electronic and steric requirements for optimal receptor interaction.

Experimental Protocols for Pharmacological Evaluation

The pharmacological evaluation of novel this compound derivatives would involve a tiered screening approach, starting with in vitro assays and progressing to in vivo models.

-

Radioligand Binding Assays:

-

Objective: To determine the affinity of the synthesized derivatives for the different muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

-

Incubate the membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for overall muscarinic binding, or more selective radioligands if available).

-

Add increasing concentrations of the test compound (this compound derivative).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

-

Data Presentation: The Ki values for each derivative at each receptor subtype would be tabulated for comparison.

-

-

Functional Assays (Isolated Tissue Preparations):

-

Objective: To determine the functional activity (antagonism) and potency of the derivatives in a physiological context.

-

Methodology (e.g., Guinea Pig Ileum for M3 activity):

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Record the isometric contractions of the tissue using a force transducer.

-

Construct a cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol).

-

Wash the tissue and incubate with a fixed concentration of the this compound derivative for a predetermined time.

-

Construct a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Repeat this process with increasing concentrations of the antagonist.

-

Calculate the pA₂ value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

-

Data Presentation: The pA₂ values for each derivative would be presented in a table.

-

-

Antispasmodic Activity Models:

-

Objective: To assess the efficacy of the derivatives in reducing smooth muscle spasms in a living organism.

-

Methodology (e.g., Castor Oil-Induced Diarrhea in Mice):

-

Administer the test compound (this compound derivative) orally or intraperitoneally to a group of mice.

-

After a set period, administer castor oil orally to induce diarrhea.

-

Observe the mice for a defined period and record the onset and severity of diarrhea (e.g., number of wet feces).

-

Compare the results with a vehicle-treated control group and a positive control group (e.g., treated with this compound).

-

-

Data Presentation: The percentage inhibition of diarrhea for each derivative at different doses would be tabulated.

-

Quantitative Data

As extensive literature searches did not yield specific quantitative data for a series of this compound derivatives, a comparative table cannot be provided at this time. Should such research be published, the following table structure is recommended for clear data presentation:

Table 1: Hypothetical Comparative Pharmacological Data for this compound Derivatives

| Compound ID | Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M3 pA₂ (Guinea Pig Ileum) | Antispasmodic Activity (ED₅₀, mg/kg) |

| This compound | Parent | - | - | - | - | - |

| Derivative 1 | R = Ethyl | - | - | - | - | - |

| Derivative 2 | Phenyl-Cl | - | - | - | - | - |

| ... | ... | - | - | - | - | - |

Conclusion

References

- 1. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid novel divergent synthesis and muscarinic agonist profile of all four optical isomers of N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiemonium Iodide: A Technical Guide to its Antimuscarinic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium iodide is a quaternary ammonium (B1175870) compound recognized for its utility as an antispasmodic agent. Its therapeutic effects are primarily attributed to its action as an antimuscarinic agent, where it competitively antagonizes the effects of acetylcholine (B1216132) at muscarinic receptors. This comprehensive technical guide delves into the core pharmacology of this compound, presenting its mechanism of action, downstream signaling effects, and a review of its application. This document provides detailed experimental protocols for assessing its antimuscarinic activity and summarizes the available, albeit limited, quantitative data.

Introduction

This compound is a peripherally acting antimuscarinic agent employed in the management of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1][2] As a quaternary ammonium compound, its structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects commonly associated with tertiary amine antimuscarinics.[1] The primary therapeutic application of this compound is in the symptomatic relief of pain associated with functional bowel disorders, such as irritable bowel syndrome (IBS), and other conditions characterized by smooth muscle hypermotility.

Mechanism of Action: Antagonism of Muscarinic Receptors

The principal mechanism through which this compound exerts its pharmacological effects is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors located on smooth muscle cells. This compound, by binding to these receptors without activating them, prevents ACh from eliciting its contractile response. This leads to a reduction in the tone and motility of smooth muscle, resulting in an antispasmodic effect.

In addition to its direct competitive antagonism at muscarinic receptors, early research suggests that this compound may possess a "membrane-stabilizing" effect. This action is thought to involve the reinforcement of calcium binding to membrane phospholipids, which may contribute to the inhibition of smooth muscle contraction. This dual mechanism, combining receptor blockade with a potential influence on calcium availability, distinguishes it from other antispasmodic agents like papaverine, which primarily acts by inhibiting intracellular calcium influx. Some evidence also suggests a weak affinity for histamine (B1213489) H1 receptors.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor and its inhibition by this compound.

Caption: Signaling pathway of M3 muscarinic receptor activation and inhibition by this compound.

Quantitative Pharmacological Data

Despite its established use, publicly available, specific quantitative data on the binding affinity (Ki), inhibitory potency (IC50), and competitive antagonism (pA2) of this compound for muscarinic receptor subtypes are scarce in readily accessible literature. This represents a significant knowledge gap for researchers in the field. The tables below are structured to accommodate such data as it becomes available.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Muscarinic Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| M1 | Data not available | |||

| M2 | Data not available | |||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available |

Table 2: Functional Inhibitory Potency (IC50) of this compound

| Assay | Agonist | Tissue/Cell Line | IC50 (nM) | Reference |

| Smooth Muscle Contraction | Acetylcholine | Guinea Pig Ileum | Data not available | |

| Smooth Muscle Contraction | Carbachol | Rat Bladder | Data not available |

Table 3: Competitive Antagonism (pA2) of this compound

| Agonist | Tissue | pA2 Value | Schild Slope | Reference |

| Acetylcholine | Guinea Pig Ileum | Data not available | ||

| Carbachol | Guinea Pig Ileum | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimuscarinic properties of compounds like this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Modeling of Tiemonium Iodide Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo and ex vivo models used to study the pharmacological effects of Tiemonium iodide, a quaternary ammonium (B1175870) antispasmodic agent. The protocols detailed below are foundational for assessing the efficacy and mechanism of action of this compound in preclinical research.

Introduction to this compound

This compound is an antispasmodic drug that alleviates smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1] Its primary mechanism of action involves the inhibition of muscarinic acetylcholine (B1216132) receptors, which leads to a reduction in smooth muscle tone and contractility.[1][2] Additionally, this compound has been shown to interfere with the release of intracellular calcium ions and exhibits a weak antagonism of histamine (B1213489) H1 receptors, contributing to its overall spasmolytic effect.[2] Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, minimizing central nervous system side effects.[1]

Signaling Pathways of this compound

The multifaceted mechanism of this compound involves interference with key signaling pathways that regulate smooth muscle contraction.

References

Application Notes and Protocols for the Quantification of Tiemonium Iodide

Introduction

Tiemonium iodide is a quaternary ammonium (B1175870) antimuscarinic agent used for the relief of visceral spasms. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound. The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).

Experimental Protocol

-

Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.

-

Solvent: Distilled water or 0.1M Hydrochloric acid (HCl) can be used as a solvent.[1][2]

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of the chosen solvent to obtain a stock solution of 100 µg/mL.

-

Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 30 µg/mL by appropriate dilution with the solvent.[2]

-

Sample Preparation (for Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the solvent and filter the solution.

-

Dilute the filtrate appropriately to obtain a final concentration within the Beer's law range.

-

-

Measurement:

-

Record the absorption spectra of the standard and sample solutions from 200-400 nm against the solvent as a blank.

-

Measure the absorbance at the λmax, which is typically around 234 nm.[2]

-

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

| Parameter | UV-Vis Spectrophotometry |

| Wavelength (λmax) | 234 nm[2] |

| Linearity Range | 10 - 30 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Not explicitly stated |

| Limit of Quantification (LOQ) | Not explicitly stated |

| Accuracy (% Recovery) | 99.90 - 100.12% |

Workflow Diagram

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive method for the determination of this compound, especially in the presence of degradation products.

Experimental Protocol

-

Instrument: A liquid chromatograph equipped with a UV detector.

-

Column: X-Bridge C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724), methanol (B129727), and 0.05M potassium dihydrogen phosphate (B84403) in a ratio of 20:5:80 (v/v/v), with the pH adjusted to 3.0 ± 0.1 with orthophosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 235 nm.

-

Preparation of Standard Stock Solution: Prepare a stock solution of this compound (0.1 mg/mL) in the mobile phase.

-

Preparation of Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 2.0 to 20.0 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation (for Tablets):

-

Weigh and finely powder ten tablets.

-

Transfer an amount of powder equivalent to 10.0 mg of this compound into a 100-mL volumetric flask.

-

Add 50.0 mL of methanol, sonicate for 30 minutes, and then complete the volume to the mark with the same solvent.

-

Filter the solution and further dilute with the mobile phase to obtain a final concentration of 10.0 µg/mL.

-

-

Injection Volume: 20 µL.

-

Quantification: Inject the standard and sample solutions into the chromatograph. Plot a calibration curve of the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the regression equation.

Quantitative Data Summary

| Parameter | HPLC |

| Column | X-Bridge C18 |

| Mobile Phase | Acetonitrile: Methanol: 0.05M KH2PO4 (20:5:80, v/v/v), pH 3.0 |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 235 nm |

| Linearity Range | 2.0 - 20.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 100.25 ± 0.660% |

Workflow Diagram

Caption: Workflow for this compound quantification by HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique that offers the advantage of analyzing multiple samples simultaneously.

Experimental Protocol

-

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

-

Mobile Phase: A mixture of water, methanol, and glacial acetic acid in a ratio of 8:4:0.2 (v/v/v).

-

Application: Apply 10 µL of standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase up to a distance of 8 cm.

-

Densitometric Scanning: After development, air dry the plate and scan it densitometrically at 235 nm.

-

Preparation of Standard Stock Solution: Prepare a stock solution of this compound (2.0 mg/mL) in methanol.

-

Preparation of Working Standard Solutions: Prepare working standard solutions with concentrations ranging from 0.5 to 10.0 µ g/spot by diluting the stock solution with methanol.

-

Sample Preparation: Similar to the HPLC sample preparation, extract the drug from the dosage form using methanol to achieve a suitable concentration for application.

-

Quantification: Plot the integrated peak area versus the amount of this compound per spot for the standards to create a calibration curve. Determine the amount of this compound in the sample spot from this curve.

Quantitative Data Summary

| Parameter | HPTLC |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Water: Methanol: Glacial Acetic Acid (8:4:0.2, v/v/v) |

| Detection | Densitometric scanning at 235 nm |

| Linearity Range | 0.5 - 10.0 µ g/spot |

| Correlation Coefficient (r²) | 0.9996 |

| Accuracy (% Recovery) | 100.31 ± 0.655% |

Workflow Diagram

Caption: Workflow for this compound quantification by HPTLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that offers faster analysis times and higher resolution compared to conventional HPLC.

Experimental Protocol

-

Instrument: UPLC system with a UV detector.

-

Column: Reversed-phase Gemini 3U, C18, 110R (150×4.6mm, 3μm) column.

-

Mobile Phase: A mixture of methanol, acetonitrile, and 5mM sodium dihydrogen phosphate (NaH2PO4) in a ratio of 90:5:5 (v/v/v) under an isocratic program.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in a similar manner to the HPLC method, ensuring the final concentrations are within the linear range of the UPLC method. For biological samples (plasma and urine), a liquid-phase extraction with acetonitrile is required.

-

Injection Volume: Not explicitly stated, but typically smaller than HPLC (e.g., 1-5 µL).

-

Quantification: Similar to HPLC, use a calibration curve based on the peak areas of the standards to quantify this compound in the samples.

Quantitative Data Summary

| Parameter | UPLC |

| Column | Gemini 3U, C18, 110R (150×4.6mm, 3μm) |

| Mobile Phase | CH3OH: CH3CN: 5mM NaH2PO4 (90:5:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Linearity Range | 0.5 - 10.0 µg/mL |

| Correlation Coefficient (r²) | 0.9997 |

| Limit of Detection (LOD) | 0.12 µg/mL |

| Limit of Quantification (LOQ) | 0.37 µg/mL |

Workflow Diagram

Caption: Workflow for this compound quantification by UPLC.

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. UV-Vis spectrophotometry is a simple and rapid method suitable for routine quality control of pure drug and simple formulations. HPLC, HPTLC, and UPLC offer higher selectivity and sensitivity, making them ideal for the analysis of complex mixtures, stability studies, and the determination of this compound in biological matrices. The provided protocols and data summaries serve as a comprehensive guide for the selection and implementation of the most appropriate analytical method.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Tiemonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium iodide is a quaternary ammonium (B1175870) antimuscarinic agent with peripheral effects similar to atropine.[1][2] It is primarily used as an antispasmodic to relieve muscle spasms in the gastrointestinal and genitourinary tracts.[3][4] The mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle tone and contractility.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using UV-Vis spectrophotometry. While specific methods for this compound are not extensively reported, the following protocols are adapted from validated methods for Tiemonium methylsulphate, which contains the same active Tiemonium cation.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction. This results in muscle relaxation and spasm relief.

Spectrophotometric Analysis Workflow

The following diagram outlines the general workflow for the spectrophotometric analysis of this compound.

Quantitative Data Summary

The following tables summarize the validation parameters for spectrophotometric methods developed for Tiemonium methylsulphate, which are expected to be comparable for this compound.

Table 1: Method Validation Parameters

| Parameter | Method A (Oxidation) | Method B (Ion-Pair Complex) |

| Linearity Range (µg/mL) | 20 - 220 | 3 - 16 |

| λmax (nm) | 773 | 569 |

| Correlation Coefficient (r) | > 0.999 | 0.9998 |

| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported |

| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported |

| Accuracy (% Recovery) | Not Reported | Not Reported |

| Precision (%RSD) | Not Reported | Not Reported |

Data adapted from studies on Tiemonium methylsulphate.

Table 2: Linearity and Regression Data for a Derivative Spectrophotometric Method

| Parameter | Value |

| Linearity Range (µg/mL) | 10 - 60 |

| Regression Equation | A = 0.0219 C - 0.0209 |

| Correlation Coefficient (r) | 0.9997 |

| LOD (µg/mL) | 1.57 |

| LOQ (µg/mL) | 4.76 |

| Accuracy (% Recovery ± RSD) | 100.47 ± 0.54 |

| Repeatability (%RSD) | ± 0.59 |

Data for a first derivative spectrophotometric method for Tiemonium methylsulphate.

Experimental Protocols

Protocol 1: Direct UV Spectrophotometry

This protocol is adapted from the manufacturer's method for Tiemonium methylsulphate and is suitable for the direct quantification of this compound in pure form or in simple formulations.

1. Principle this compound exhibits a characteristic UV absorption spectrum. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

2. Apparatus

-

UV-Vis Spectrophotometer (double beam)

-

1 cm quartz cuvettes

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Analytical balance

3. Reagents and Materials

-

This compound reference standard

-

Methanol (B129727), HPLC grade

-

Distilled or deionized water

4. Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve in and dilute to the mark with methanol. This is the standard stock solution.

5. Preparation of Calibration Standards

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 10-60 µg/mL.

-

For example, pipette 1, 2, 3, 4, 5, and 6 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with methanol to get concentrations of 10, 20, 30, 40, 50, and 60 µg/mL, respectively.

6. Sample Preparation (from Tablets)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes.

-

Dilute to the mark with methanol and mix well.

-

Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

7. Analytical Procedure

-

Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.

-

Use methanol as a blank.

-

Scan a standard solution to determine the λmax. The reported λmax for Tiemonium is around 234-235 nm.

-

Measure the absorbance of all standard solutions and the sample solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation.

Protocol 2: Ion-Pair Complexation Method (Visible Spectrophotometry)

This method involves the formation of a colored ion-pair complex between this compound and an anionic dye, which can be measured in the visible region. This is useful for samples with interfering substances in the UV region.

1. Principle Tiemonium, being a quaternary ammonium cation, forms an ion-pair complex with an anionic dye like Rose Bengal in a buffered medium. The resulting colored complex can be quantified spectrophotometrically.

2. Apparatus

-

UV-Vis Spectrophotometer

-

1 cm glass or quartz cuvettes

-

Volumetric flasks

-

Pipettes

-

Water bath

3. Reagents and Materials

-

This compound reference standard

-

Rose Bengal solution (0.25% w/v)

-

Acetate (B1210297) buffer (pH 3.7)

-

Methylcellulose (B11928114) solution (0.2% w/v)

-

Distilled or deionized water

4. Preparation of Standard Stock Solution (200 µg/mL)

-

Accurately weigh 20 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to the mark with distilled water.

5. Preparation of Calibration Standards

-

Pipette aliquots of the stock solution (e.g., 0.15 to 0.8 mL) into a series of 10 mL volumetric flasks to get concentrations in the range of 3-16 µg/mL.

6. Analytical Procedure

-

To each volumetric flask containing the standard or sample solution, add 1.0 mL of Rose Bengal solution (0.25%).

-

Add 0.4 mL of acetate buffer (pH 3.7).

-

Add 0.8 mL of methylcellulose solution.

-

Mix well and dilute to the mark with distilled water.

-

Measure the absorbance at the λmax of the complex (around 569 nm) against a reagent blank prepared similarly without the drug.

-

Construct a calibration curve and determine the concentration of the sample as described in Protocol 1.

Conclusion

The described spectrophotometric methods provide simple, cost-effective, and reliable means for the quantification of this compound in research and quality control settings. The direct UV method is suitable for pure and simple formulations, while the ion-pair complexation method offers an alternative for more complex matrices. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.

References

Tiemonium Iodide in Isolated Organ Bath Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tiemonium iodide in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for researchers investigating the antispasmodic properties of this compound.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) compound that functions as a non-selective muscarinic receptor antagonist. Its primary therapeutic use is as an antispasmodic agent to relieve muscle spasms, particularly in the gastrointestinal and genitourinary tracts. In the context of in vitro pharmacology, isolated organ bath experiments are a fundamental tool to characterize its pharmacological profile.

Mechanism of Action

This compound exerts its spasmolytic effects through a multi-faceted mechanism:

-

Antimuscarinic Activity : The primary mechanism is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. By blocking these receptors, this compound prevents acetylcholine-induced muscle contraction.

-

Calcium Channel Blockade : this compound may also interfere with the influx of calcium ions (Ca2+) into smooth muscle cells, which is a critical step for muscle contraction.

-

Antihistaminic Activity : It has been shown to have a weak affinity for histamine (B1213489) H1 receptors, which may contribute to its overall spasmolytic effect.

The combination of these actions leads to the relaxation of smooth muscles, alleviating spasms and associated pain.

Experimental Protocols

The following protocols are designed for investigating the effects of this compound on isolated smooth muscle preparations, such as the guinea pig ileum or rat colon.

Preparation of Isolated Tissue

-

Animal Euthanasia and Tissue Dissection : Humanely euthanize a guinea pig or rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Tissue Isolation : Carefully dissect a segment of the ileum or colon (approximately 2-3 cm in length).

-

Cleaning : Gently flush the lumen of the isolated tissue with physiological salt solution to remove any contents.

-

Mounting : Suspend the tissue segment in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

-

Tension Application : Apply an initial resting tension to the tissue (typically 1 gram for guinea pig ileum) and allow it to equilibrate for a period of 45-60 minutes. During equilibration, wash the tissue with fresh physiological salt solution every 15 minutes.

Protocol for Determining the IC50 of this compound

This protocol determines the concentration of this compound required to inhibit 50% of the maximal contractile response induced by an agonist, such as acetylcholine.

-

Induce Contraction : Add a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath to induce a stable contraction.

-

Cumulative Addition of this compound : Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

-

Record Responses : Record the relaxation of the smooth muscle at each concentration of this compound.

-

Data Analysis : Plot the percentage of inhibition of the acetylcholine-induced contraction against the logarithm of the this compound concentration. The IC50 value can then be calculated from the resulting dose-response curve.

Protocol for Determining the pA2 Value of this compound (Schild Plot Analysis)

This protocol determines the affinity of this compound for the muscarinic receptor and characterizes the nature of its antagonism.

-

Control Agonist Dose-Response Curve : Generate a cumulative dose-response curve for acetylcholine (e.g., from 1 nM to 100 µM) to establish the baseline contractile response.

-

Incubation with this compound : Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

Second Agonist Dose-Response Curve : In the continued presence of this compound, generate a second cumulative dose-response curve for acetylcholine.

-

Repeat with Different Antagonist Concentrations : Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.

-

Data Analysis (Schild Plot) :

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

-

Plot the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

-

The x-intercept of the resulting linear regression is the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.

-

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions

| Agonist | Tissue Preparation | This compound IC50 (µM) |

| Acetylcholine (1 µM) | Guinea Pig Ileum | Data to be determined experimentally |

| Acetylcholine (1 µM) | Rat Colon | Data to be determined experimentally |

Table 2: Antagonist Potency (pA2) of this compound and Reference Compounds

| Antagonist | Agonist | Tissue Preparation | pA2 Value | Schild Plot Slope |

| This compound | Acetylcholine | Guinea Pig Ileum | Data to be determined | Data to be determined |

| Atropine | Acetylcholine | Guinea Pig Ileum | 8.9 - 9.2 | ~1.0 |

Note: The pA2 value for Atropine, a well-characterized muscarinic antagonist, is provided for comparative purposes.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.

Application Notes and Protocols for Determining the Dose-Response Curve of Tiemonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium iodide is a quaternary ammonium (B1175870) compound that functions as an antispasmodic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of smooth muscle.[1][2] This property makes it a subject of interest in the study of gastrointestinal and other smooth muscle-related disorders. The determination of its dose-response curve is a fundamental step in characterizing its potency and efficacy as a muscarinic antagonist.

These application notes provide a detailed protocol for determining the dose-response curve of this compound in an in vitro isolated smooth muscle preparation, a standard method in pharmacological research.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by blocking the action of acetylcholine (ACh) at muscarinic receptors (specifically the M3 subtype on smooth muscle cells). In the normal physiological state, ACh binds to M3 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound competitively binds to the M3 receptor, preventing ACh from binding and thereby inhibiting this entire signaling cascade, leading to muscle relaxation.

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

Objective:

To determine the potency of this compound as an antagonist of acetylcholine-induced contractions in isolated guinea pig ileum and to calculate its pA2 value.

Materials and Reagents:

-

This compound

-

Acetylcholine chloride (ACh)

-

Atropine (B194438) sulfate (B86663) (for comparison)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

Distilled water

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Guinea pig

Equipment:

-

Organ bath system with thermostatic control

-

Isometric force transducer

-

Data acquisition system and software

-

Dissection tools (scissors, forceps)

-

Syringes and pipettes

Experimental Workflow:

Caption: Experimental workflow for determining the dose-response curve of this compound.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Isolate a segment of the terminal ileum.

-

Carefully clean the ileum segment of adhering mesenteric tissue in a petri dish filled with Krebs-Henseleit solution.

-

Cut the cleaned ileum into 2-3 cm long segments.

-

-

Organ Bath Setup:

-

Mount an ileum segment vertically in an organ bath chamber filled with Krebs-Henseleit solution.

-

Maintain the bath temperature at 37°C and continuously aerate with carbogen gas.

-

Apply a resting tension of 1 gram to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Control Acetylcholine Dose-Response Curve:

-

After equilibration, record a baseline of stable spontaneous activity.

-

Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath (e.g., from 1 nM to 1 mM).

-

Allow the response to each concentration to reach a plateau before adding the next.

-

After obtaining the maximum contraction, wash the tissue with fresh Krebs-Henseleit solution three times and allow it to return to baseline.

-

-

This compound Incubation and Acetylcholine Challenge:

-

Introduce a known concentration of this compound into the organ bath.

-

Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.

-

In the presence of this compound, repeat the cumulative acetylcholine concentration-response curve as described in step 3.

-

Wash the tissue extensively and allow for a recovery period.

-

Repeat the procedure with at least two other concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak contractile response at each acetylcholine concentration for both the control and this compound-treated curves.

-

Express the responses as a percentage of the maximum response to acetylcholine in the control curve.

-

Plot the logarithm of the acetylcholine concentration versus the percentage of maximum response for each curve.

-

Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of acetylcholine that produces 50% of the maximum response) for each curve.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is calculated as the EC50 of acetylcholine in the presence of this compound divided by the EC50 of acetylcholine in its absence.

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

-

The IC50 value (the concentration of this compound that inhibits the response to a specific concentration of acetylcholine by 50%) can also be calculated.

-

Data Presentation

Table 1: Effect of this compound on Acetylcholine EC50 in Guinea Pig Ileum (Hypothetical Data)